2-(5-Cyclopropylpyridin-3-yl)acetic acid
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Overview
Description
2-(5-Cyclopropylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropylpyridin-3-yl)acetic acid typically involves the cyclopropylation of a pyridine derivative followed by carboxylation. One common method includes the reaction of 5-cyclopropylpyridine with a suitable carboxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Cyclopropylpyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Pyridine-3-acetic acid: Another pyridine derivative with comparable properties.
Cyclopropylacetic acid: Shares the cyclopropyl group but lacks the pyridine ring.
Uniqueness
2-(5-Cyclopropylpyridin-3-yl)acetic acid is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-cyclopropylpyridin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZBAOOBFHWCCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744577 |
Source
|
Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-87-1 |
Source
|
Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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